molecular formula C12H12Cl3NO4 B8381752 t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate

t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate

Cat. No. B8381752
M. Wt: 340.6 g/mol
InChI Key: SOAYEEGUFSKVRH-UHFFFAOYSA-N
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Patent
US05783572

Procedure details

Preparation 1: 5-Bromomethyl-6,7-dichloro-2,3-dimethoxyquinoxaline (a) A solution of 2,4,5-trichloronitrobenzene (103 g, 0.46 mol) and t-butyl chloroacetate (79 mL, 0.55 mol) in dry tetrahydrofuran (400 mL) was added dropwise over 30 minutes to a solution of potassium t-butoxide (128 g, 1.14 mol) in dry tetrahydrofuran (800 mL) with stirring, under nitrogen keeping the temperature at -40° C. After the addition was complete, the resulting dark blue solution was stirred for a further 30 minutes. The mixture was poured into 0.5M hydrochloric acid (2 L) and the product was extracted into ethyl acetate (2.5 L and 1 L). The combined organic solutions were dried (MgSO4) and evaporated onto silica gel (70-200μ, 200 g). The silica gel was applied to the top of a silica gel chromatography column (800 g), and the product was eluted using a hexane/ethyl acetate gradient. Product-containing fractions were combined and evaporated to give a yellow solid, which was triturated with hexane to give t-butyl (2-nitro-3,5,6-trichlorophenyl)acetate (91.8 g, 59%) as a white solid. Found C, 42.32; H, 3.50; N, 4.03. C12H12Cl3 NO4 requires C, 42.32; H, 3.55, N, 4.11%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC1C(Cl)=C(Cl)C=C2C=1N=C(OC)C(OC)=N2.[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1[N+:28]([O-:30])=[O:29].Cl[CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34].CC(C)([O-])C.[K+].Cl>O1CCCC1>[N+:28]([C:21]1[C:20]([Cl:19])=[CH:25][C:24]([Cl:26])=[C:23]([Cl:27])[C:22]=1[CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])([O-:30])=[O:29] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
Name
Quantity
103 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Name
Quantity
79 mL
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Name
Quantity
128 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring, under nitrogen keeping the temperature at -40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation 1
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the resulting dark blue solution was stirred for a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate (2.5 L and 1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel (70-200μ, 200 g)
WASH
Type
WASH
Details
the product was eluted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1Cl)Cl)Cl)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 91.8 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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